benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate
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Overview
Description
Benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Mechanism of Action
Target of Action
The compound “benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate” is a derivative of the pyrazolo[3,4-d]pyrimidine class . Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that have been described with a wide range of biological potential . They have shown affinity towards adenosine receptors , and their close similarity with the purine bases adenine and guanine makes them potential targets for various biological activities .
Mode of Action
Pyrazolo[3,4-d]pyrimidines have been found to exhibit various biological activities, including antiviral , antimicrobial , and anticancer activities. These activities are likely due to their interaction with various cellular targets, leading to changes in cellular processes.
Biochemical Pathways
For instance, their antiviral activity suggests an interaction with viral replication pathways , while their antimicrobial activity indicates a potential disruption of bacterial cell processes .
Result of Action
Given the biological activities associated with pyrazolo[3,4-d]pyrimidines, the compound could potentially inhibit the growth of certain viruses, bacteria, or cancer cells .
Preparation Methods
The synthesis of benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate typically involves the following steps :
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved by the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-aminopyrazole with formamide or formic acid can yield the pyrazolo[3,4-d]pyrimidine scaffold.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
Benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thioacetate moieties, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and amines.
Scientific Research Applications
Benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate has several scientific research applications :
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: The compound is investigated for its anticancer properties, showing cytotoxic effects against various cancer cell lines.
Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives :
Pyrazolo[3,4-d]pyrimidine: This core structure is common among various kinase inhibitors, but the benzyl thioacetate group provides unique properties, such as enhanced lipophilicity and improved cellular uptake.
Thioglycoside Derivatives: Compounds like thioglycoside derivatives of pyrazolo[3,4-d]pyrimidine also exhibit kinase inhibition but differ in their sugar moieties, affecting their solubility and bioavailability.
Similar compounds include:
- Pyrazolo[3,4-d]pyrimidine derivatives with different substituents
- Thioglycoside derivatives of pyrazolo[3,4-d]pyrimidine
- Other kinase inhibitors with similar core structures
Biological Activity
Benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and structural comparisons with related compounds.
Chemical Structure and Properties
The compound features a benzyl group linked to a thioacetate moiety , which is further connected to a pyrazolo[3,4-d]pyrimidine structure. Its molecular formula is C15H15N3O2S with a molecular weight of approximately 295.36 g/mol. The unique arrangement of functional groups contributes to its reactivity and potential biological activities.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Enzyme inhibitors are crucial in drug development as they can modulate various biochemical pathways. For instance, studies suggest that compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds exhibit inhibitory effects on key enzymes involved in cancer progression and other diseases .
Anticancer Properties
The pyrazolo[3,4-d]pyrimidine derivatives have shown promising anticancer activity across various cancer cell lines. Notably:
- In vitro Studies : Compounds similar to this compound have demonstrated the ability to inhibit the growth of several cancer types, including lung, colorectal, and breast cancers .
- In vivo Studies : Animal models have provided evidence supporting the potential of these compounds in reducing tumor sizes and improving survival rates among treated subjects .
Comparative Biological Activity
The following table summarizes the biological activities of related compounds within the pyrazolo[3,4-d]pyrimidine class:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide | Benzofuran moiety | Anticancer |
Pyrazolo[3,4-d]pyrimidine derivatives | Varying substitutions on the pyrimidine ring | Antimicrobial and anticancer |
1-(2-methoxyphenyl)-pyrazolo[3,4-d]pyrimidine | Methoxy substitution | EGFR-TK inhibition |
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinity of this compound with target proteins such as kinases. These studies reveal how structural modifications can enhance efficacy and selectivity against specific targets .
Study Example 1: Anticancer Efficacy
In a recent study evaluating the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, researchers synthesized a series of compounds and tested their effects on various cancer cell lines. The results indicated significant inhibition of cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Study Example 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory effects of similar compounds on dihydrofolate reductase (DHFR), which plays a critical role in DNA synthesis. The findings suggested that these compounds could serve as potential therapeutic agents for conditions like cancer by effectively inhibiting DHFR activity .
Properties
CAS No. |
877630-53-0 |
---|---|
Molecular Formula |
C14H12N4O3S |
Molecular Weight |
316.34 |
IUPAC Name |
benzyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetate |
InChI |
InChI=1S/C14H12N4O3S/c19-11(21-7-9-4-2-1-3-5-9)8-22-14-16-12-10(6-15-18-12)13(20)17-14/h1-6H,7-8H2,(H2,15,16,17,18,20) |
InChI Key |
HSGCOWNJGDRSIK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
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